molecular formula C16H19NO3 B5033086 6-[(3,4-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid

6-[(3,4-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No.: B5033086
M. Wt: 273.33 g/mol
InChI Key: ALDOTQLTSDBMCJ-UHFFFAOYSA-N
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Description

6-[(3,4-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a dimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves the reaction of 3,4-dimethylaniline with a suitable cyclohexene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-[(3,4-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-[(3,4-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2,6-dimethylanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
  • 4-[(3,5-dimethylanilino)carbonyl]phenyl acetate
  • 3-[(2,4-dimethylphenyl)carbamoyl]benzeneboronic acid

Uniqueness

6-[(3,4-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring and a dimethylanilino group sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

6-[(3,4-dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-4,7-9,13-14H,5-6H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDOTQLTSDBMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC=CCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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